![molecular formula C7H14O3Si B14215541 [Methoxy(dimethyl)silyl]methyl prop-2-enoate CAS No. 537040-83-8](/img/structure/B14215541.png)
[Methoxy(dimethyl)silyl]methyl prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Methoxy(dimethyl)silyl]methyl prop-2-enoate is an organosilicon compound with a unique structure that combines a silyl group with a prop-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Methoxy(dimethyl)silyl]methyl prop-2-enoate typically involves the reaction of methoxy(dimethyl)silane with methyl prop-2-enoate under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and minimizing impurities.
Chemical Reactions Analysis
Types of Reactions
[Methoxy(dimethyl)silyl]methyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silyl ethers.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or organometallic compounds facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields silanol derivatives, while reduction can produce silyl ethers.
Scientific Research Applications
[Methoxy(dimethyl)silyl]methyl prop-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound’s derivatives are explored for their potential biological activities.
Medicine: Research is ongoing to investigate its use in drug delivery systems.
Industry: It is utilized in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of [Methoxy(dimethyl)silyl]methyl prop-2-enoate involves its interaction with specific molecular targets. The silyl group can participate in various chemical reactions, leading to the formation of new bonds and functional groups. These interactions are crucial for its applications in synthesis and material science.
Comparison with Similar Compounds
Similar Compounds
- [Dimethyl(phenyl)silyl]methyl prop-2-enoate
- [Trimethylsilyl]methyl prop-2-enoate
Uniqueness
[Methoxy(dimethyl)silyl]methyl prop-2-enoate is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
537040-83-8 |
|---|---|
Molecular Formula |
C7H14O3Si |
Molecular Weight |
174.27 g/mol |
IUPAC Name |
[methoxy(dimethyl)silyl]methyl prop-2-enoate |
InChI |
InChI=1S/C7H14O3Si/c1-5-7(8)10-6-11(3,4)9-2/h5H,1,6H2,2-4H3 |
InChI Key |
CDVLARZRMIEPMF-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](C)(C)COC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[6-(3-Formylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14215464.png)
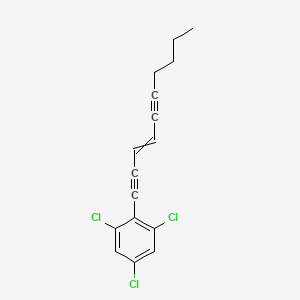
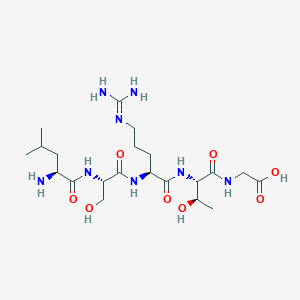
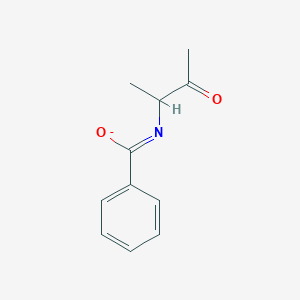
![N~1~-(Heptan-2-yl)-N~2~-[2-(1H-indol-3-yl)ethyl]ethane-1,2-diamine](/img/structure/B14215509.png)
![3-{[4-(2,6-Dimethylphenyl)piperidin-1-yl]methyl}-1,2-diphenyl-1H-indole](/img/structure/B14215516.png)
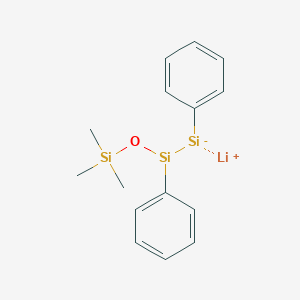
![4-[Methyl(2-oxoethyl)amino]-4-oxobut-2-enoic acid](/img/structure/B14215526.png)
![2-Amino-5-[(2-hydroxyethoxy)methyl]phenol](/img/structure/B14215530.png)
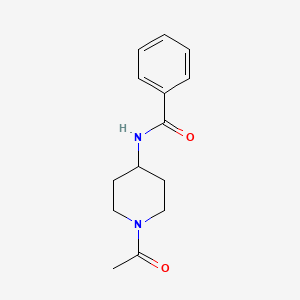
![[3-[(3,4-Difluorophenyl)methoxy]phenyl]thiourea](/img/structure/B14215534.png)
![1H-Pyrrole, 1-[(2-bromophenyl)sulfonyl]-2,3-dihydro-](/img/structure/B14215547.png)
![6-(2-{3-[(Propan-2-yl)oxy]phenyl}ethenyl)naphthalene-2-carbonitrile](/img/structure/B14215549.png)
![2-[10-(1,3-Dioxolan-2-YL)decyl]-2-methyl-1,3-dioxolane](/img/structure/B14215556.png)
